Senexin B - 1449228-40-3

Senexin B

Catalog Number: EVT-282938
CAS Number: 1449228-40-3
Molecular Formula: C27H26N6O
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Senexin B is a potent and selective small-molecule inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). [, , , , , , , , , , , , , , ] These kinases are part of the Mediator complex, which regulates transcription by modulating the activity of RNA Polymerase II. [] Unlike other cyclin-dependent kinases that primarily regulate cell cycle progression, CDK8/19 are involved in various cellular processes, including transcriptional reprogramming, signal transduction, and inflammatory responses. [, , , , , , , , , ]

Senexin B acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK8/19 and preventing their kinase activity. [, ] Due to its high selectivity for CDK8/19, Senexin B has emerged as a valuable tool for investigating the roles of these kinases in various biological processes and disease models. [, , , , , , , , , , , , , , ]

Overview

Senexin B is a selective inhibitor of cyclin-dependent kinases 8 and 19, which are integral components of the Mediator complex involved in transcription regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate key signaling pathways associated with cancer cell proliferation and survival. The compound exhibits a potent inhibitory effect on CDK8 and CDK19, with an IC50 value of approximately 11 nM, indicating its efficacy in biological systems .

Source

Senexin B was developed as part of a series of quinazoline-based compounds aimed at targeting CDK8 and CDK19. It was synthesized through a series of chemical reactions involving various intermediates derived from quinoline scaffolds . The compound is referenced in multiple studies that explore its biological activity and synthesis methods, highlighting its significance in medicinal chemistry and pharmacology .

Classification

Senexin B belongs to the class of quinazoline derivatives, specifically characterized as a quinoline-6-carbonitrile compound. Its classification as a kinase inhibitor places it within the broader category of small molecule drugs that target specific enzymes involved in cell cycle regulation and transcriptional control .

Synthesis Analysis

Methods

The synthesis of Senexin B involves several key steps, primarily utilizing microwave-assisted techniques to enhance reaction efficiency. The process begins with the formation of key intermediates through reactions such as bromination, chlorination, and cyanation. Notably, the use of microwave irradiation allows for precise temperature control and reduced reaction times, contributing to higher yields and purities of the final product .

Technical Details

  1. Microwave-Assisted Synthesis: Reactions are conducted in sealed vials under controlled nitrogen atmospheres using a Biotage Initiator apparatus.
  2. Column Chromatography: Purification of intermediates is achieved through silica gel column chromatography.
  3. Analytical Techniques: High-performance liquid chromatography (HPLC) is employed to assess the purity of synthesized compounds, while nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation .
Molecular Structure Analysis

Structure

The molecular structure of Senexin B can be described by its core quinazoline framework substituted with various functional groups that enhance its biological activity. The compound's structure is pivotal for its interaction with CDK8 and CDK19.

Data

  • Molecular Formula: C₁₅H₁₅ClN₄O
  • Molecular Weight: 300.76 g/mol
  • Structural Features: Includes a carbonitrile group at the 6-position of the quinazoline ring, contributing to its inhibitory properties against cyclin-dependent kinases .
Chemical Reactions Analysis

Reactions

Senexin B undergoes several chemical transformations during its synthesis:

  1. Bromination: Involves the substitution of hydrogen atoms on the aromatic ring with bromine.
  2. Cyanation: A critical step where a bromo derivative is converted into a carbonitrile, enhancing the compound's reactivity.
  3. Hydrolysis and Amidation: These reactions are essential for introducing functional groups that improve binding affinity to target kinases .

Technical Details

The synthesis utilizes various reagents such as phosphorus oxychloride for chlorination reactions and Raney Nickel for reduction processes. Each step is carefully monitored using analytical techniques to ensure high purity and yield .

Mechanism of Action

Process

Senexin B exerts its pharmacological effects primarily through inhibition of CDK8 and CDK19, which play crucial roles in transcriptional regulation by phosphorylating serine residues on target proteins involved in gene expression.

Data

  • Inhibition Profile: Senexin B shows an IC50 value of 11 nM for CDK8 inhibition, indicating strong binding affinity.
  • Biological Impact: Treatment with Senexin B leads to altered phosphorylation patterns of key signaling molecules, affecting downstream gene expression related to cell growth and survival .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure .
Applications

Senexin B has significant potential in scientific research and therapeutic applications:

  • Cancer Research: As a selective inhibitor of cyclin-dependent kinases, it is being investigated for use in treating various cancers by disrupting aberrant signaling pathways.
  • Pharmacological Studies: Its mechanism provides insights into kinase regulation and may lead to the development of novel therapeutic strategies targeting similar pathways .
  • Drug Development: Senexin B serves as a lead compound for further modifications aimed at enhancing potency and selectivity against other kinases involved in cancer progression.
Chemical Characterization of Senexin B

Molecular Structure and Physicochemical Properties

Structural Analysis: Quinoline-6-Carbonitrile Core and Substituent Groups

Senexin B (C₂₇H₂₆N₆O; MW 450.53 g/mol) features a quinoline-6-carbonitrile core that distinguishes it from earlier quinazoline-based inhibitors like Senexin A. This core is substituted at the 4-position by a phenethylamino group and linked to a 6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl moiety [3] [7]. The carbonitrile group (–C≡N) at C6 enhances hydrogen-bond acceptor capacity, while the extended hydrophobic naphthalene system improves target affinity. Key physicochemical properties include:

  • Solubility: Limited aqueous solubility (<0.1 mg/mL), but highly soluble in DMSO (6 mg/mL) [4] [8].
  • Formula: C₂₇H₂₆N₆O with elemental composition C (71.98%), H (5.82%), N (18.65%), O (3.55%) [7].

Table 1: Key Physicochemical Properties of Senexin B

PropertyValue
Molecular FormulaC₂₇H₂₆N₆O
Molecular Weight450.53 g/mol
Exact Mass450.2168 Da
Solubility in DMSO6 mg/mL (13.32 mM)
Solubility in H₂O<0.1 mg/mL
Storage Stability-20°C (solid); -80°C (DMSO solution)

Computational Modeling of Drug-Target Interactions

Molecular docking simulations reveal that Senexin B binds competitively to the ATP pocket of CDK8/cyclin C complexes. The quinoline nitrogen (N1) forms a critical hydrogen bond with Ala100 at the hinge region, while the carbonitrile group accepts a hydrogen bond from Lys52’s charged NH₃⁺ group [2] [3]. Additionally, the phenethyl aromatic ring engages in π-stacking interactions with Gly33 and Val27, contributing to its high-affinity binding (Kd CDK8 = 140 nM; Kd CDK19 = 80 nM) [4] [6].

Synthesis and Optimization Strategies

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies identified indispensable features for CDK8/19 inhibition:

  • Carbonitrile Group: Removal or substitution reduces potency by >10-fold, confirming its role in anchoring Lys52 [2] [3].
  • Phenethylamino Linker: Shortening to ethylamine decreases cellular activity due to weakened hydrophobic interactions [3].
  • Naphthalene Substituent: The 4-methylpiperazine-1-carbonyl group optimizes solubility and mediates interactions with Asp98/Met99 [7] [8].

Key synthetic steps include:

  • Suzuki coupling of brominated naphthoate intermediates to introduce the piperazine-carbonyl group [3].
  • Nucleophilic substitution of 4-chloroquinoline-6-carbonitrile with phenethylamine derivatives [3].

Comparative Analysis with Analogues

Senexin B emerged as an optimized successor to Senexin A (quinazoline-based), showing 5-fold greater potency against CDK8/19 and improved water solubility [4]. However, Senexin C (quinoline-optimized) later surpassed Senexin B in metabolic stability due to:

  • Longer Residence Time: 14 min vs. 5 min for CDK8 inhibition [6].
  • Tumor-Enriched Pharmacokinetics: Senexin C achieves 3-fold higher tumor concentrations than plasma, whereas Senexin B accumulates more in blood [2] [6].

Table 2: Comparative Profiles of Senexin Analogues

PropertySenexin ASenexin BSenexin C
Core StructureQuinazolineQuinoline-6-carbonitrileQuinoline-6-carbonitrile
CDK8 KdNot reported140 nM1.4 nM
CDK19 KdNot reported80 nM2.9 nM
Metabolic StabilityLowModerateHigh
Key ImprovementPrototypePotency/SolubilityTumor accumulation

Selectivity Profiling

Senexin B exhibits exceptional selectivity for CDK8/19 over other kinases. Kinome-wide screening (450+ kinases) at 2 µM concentration showed >97% inhibition of CDK8/19, with only marginal off-target effects on MAP4K2 (69%) and YSK4 (59%) [7] [8]. This selectivity arises from its unique binding mode, which exploits the distinct hydrophobic pocket near the hinge region of CDK8/19 [2] [6].

Properties

CAS Number

1449228-40-3

Product Name

Senexin B

IUPAC Name

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile

Molecular Formula

C27H26N6O

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31)

InChI Key

VNADJTWHOAMTLY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

Senexin B

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.